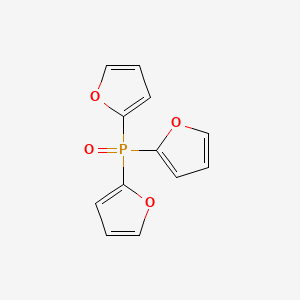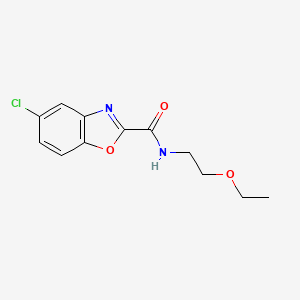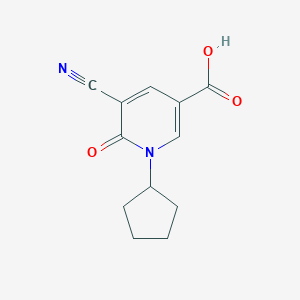
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is a chemical compound belonging to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a cyano group, a cyclopentyl ring, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid typically involves the reaction of methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide. The reaction proceeds under mild conditions, such as in ethanol at 40°C, in the presence of triethylamine. This method leads to the formation of the corresponding dihydropyridine carboxylic acids and their methyl esters in yields ranging from 52% to 75% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the cyano group.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Substituted dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Explored for its potential as a regulator of cell apoptosis and as an inhibitor of specific enzymes and proteins.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as protein kinase Pim-1 and farnesyl transferase, which are involved in cell proliferation and survival.
Apoptosis Regulation: It acts as a regulator of cell apoptosis, potentially through the inhibition of proteins like P-glycoprotein.
Antiviral and Antitumor Effects: The compound’s structure allows it to interact with viral proteins and tumor cells, leading to its antiviral and antitumor activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Milrinone: A phosphodiesterase inhibitor with positive inotropic and vasodilating effects.
Olprinone: Another phosphodiesterase inhibitor used in the treatment of cardiovascular diseases.
Saterinon: Known for its vasodilating properties.
Uniqueness
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid is unique due to its specific structural features, such as the presence of a cyclopentyl ring and a cyano group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
5-cyano-1-cyclopentyl-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c13-6-8-5-9(12(16)17)7-14(11(8)15)10-3-1-2-4-10/h5,7,10H,1-4H2,(H,16,17) |
InChI-Schlüssel |
LCDNMRCEOLCCJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C=C(C=C(C2=O)C#N)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
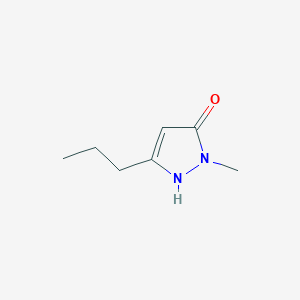
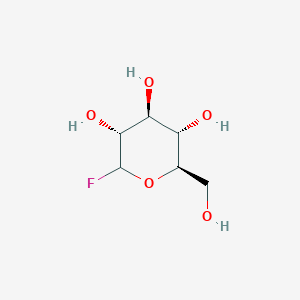
![[1-(4-Amino-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B8639236.png)
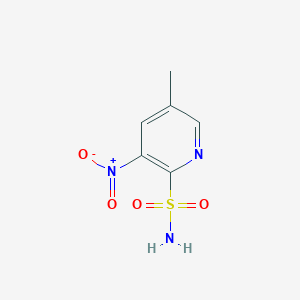
![N'-[1,1-dichloropropan-2-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B8639251.png)
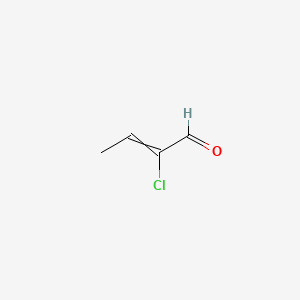
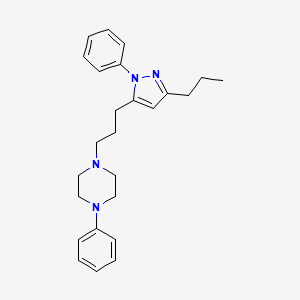
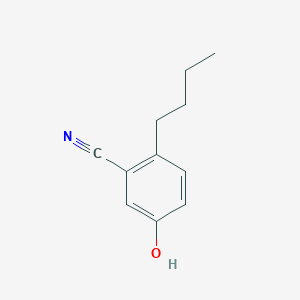
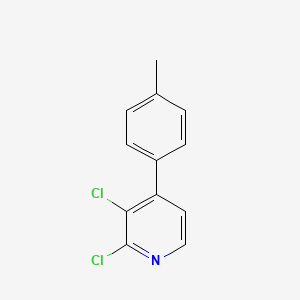
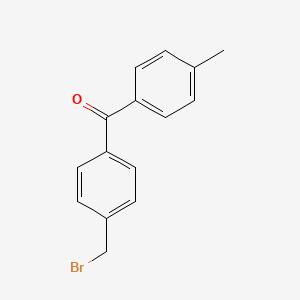
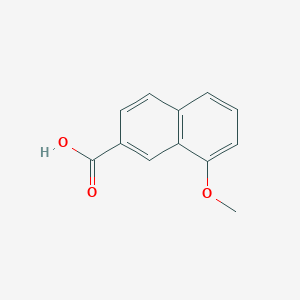
![2-[4-(Benzyloxy)-2,3-difluorophenyl]-5-bromopyrimidine](/img/structure/B8639292.png)
